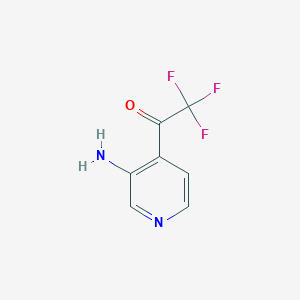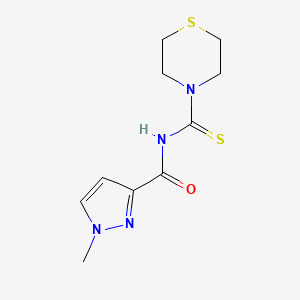
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid with thiomorpholine-4-carbothioyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of sulfoxide or sulfone derivatives, while reduction can yield thiol or thioether derivatives. Substitution reactions can introduce different functional groups onto the pyrazole ring, leading to a variety of derivatives with potentially different biological activities .
Applications De Recherche Scientifique
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiproliferative agent, particularly against certain cancer cell lines .
The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development. Additionally, its unique structural features allow for the exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents .
Mécanisme D'action
The mechanism of action of 1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .
For instance, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives that exhibit similar biological activities. Some of these compounds include:
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-4-carboxamide
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-5-carboxamide
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-6-carboxamide
These compounds share structural similarities with this compound but may differ in their specific biological activities and applications. The unique structural features of this compound, such as the position of the carboxamide group, contribute to its distinct properties and potential advantages in certain applications .
Propriétés
Numéro CAS |
944786-86-1 |
|---|---|
Formule moléculaire |
C10H14N4OS2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4OS2/c1-13-3-2-8(12-13)9(15)11-10(16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3,(H,11,15,16) |
Clé InChI |
GLCAYVNCQJEFFA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(=O)NC(=S)N2CCSCC2 |
Solubilité |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
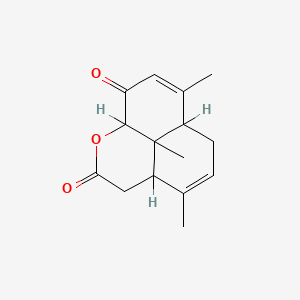


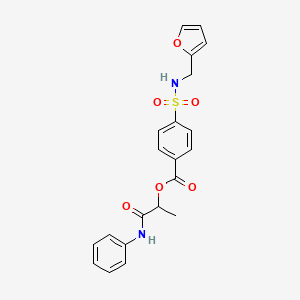
![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)


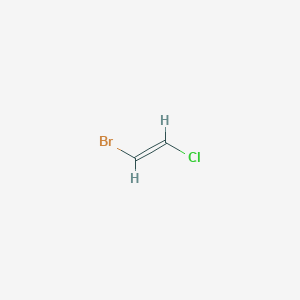
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
